molecular formula C38H33NO2P2 B13796572 Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate CAS No. 59386-06-0

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate

Cat. No.: B13796572
CAS No.: 59386-06-0
M. Wt: 597.6 g/mol
InChI Key: AAOBUKZEIBZRBI-UHFFFAOYSA-M
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Description

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphine groups and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating cellular processes.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler compound with similar phosphine groups but lacking the acetate group.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

    Triphenylphosphonium salts: Compounds with similar phosphonium groups but different counterions.

Uniqueness

Triphenyl-N-(triphenyl-lambda~5~-phosphanylidene)-lambda~5~-phosphaniminium acetate is unique due to the presence of both triphenylphosphine and acetate groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

59386-06-0

Molecular Formula

C38H33NO2P2

Molecular Weight

597.6 g/mol

IUPAC Name

triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;acetate

InChI

InChI=1S/C36H30NP2.C2H4O2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;1-2(3)4/h1-30H;1H3,(H,3,4)/q+1;/p-1

InChI Key

AAOBUKZEIBZRBI-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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